molecular formula C10H11ClFN B13204890 2-(3-Chlorophenyl)-4-fluoropyrrolidine

2-(3-Chlorophenyl)-4-fluoropyrrolidine

Cat. No.: B13204890
M. Wt: 199.65 g/mol
InChI Key: YMBZKSJRKDGNID-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-fluoropyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of both a chlorine atom and a fluorine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-fluoropyrrolidine typically involves the reaction of 3-chlorobenzaldehyde with 4-fluoropyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-fluoropyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine and fluorine positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-4-fluoropyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)pyrrolidine
  • 4-Fluoropyrrolidine
  • 3-Chlorophenyl-4-fluorobenzene

Uniqueness

2-(3-Chlorophenyl)-4-fluoropyrrolidine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-fluoropyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-8-3-1-2-7(4-8)10-5-9(12)6-13-10/h1-4,9-10,13H,5-6H2

InChI Key

YMBZKSJRKDGNID-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C2=CC(=CC=C2)Cl)F

Origin of Product

United States

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